molecular formula C8H14O3 B2704054 Methyl 5-methyl-4-oxohexanoate CAS No. 34553-37-2

Methyl 5-methyl-4-oxohexanoate

Cat. No.: B2704054
CAS No.: 34553-37-2
M. Wt: 158.197
InChI Key: HQESBEBOAFJVCN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-oxohexanoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 5-methyl-4-oxohexanoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methyl-4-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 5-methyl-4-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. For example, reaction with amines can produce amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 5-methyl-4-oxohexanoic acid.

    Reduction: 5-methyl-4-hydroxyhexanoate.

    Substitution: 5-methyl-4-oxohexanamide.

Scientific Research Applications

Methyl 5-methyl-4-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-methyl-4-oxohexanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound can act as a substrate for esterases, leading to the formation of corresponding acids and alcohols. The ester group is hydrolyzed by the enzyme, resulting in the cleavage of the ester bond and the release of the products.

Comparison with Similar Compounds

  • Methyl 5-oxohexanoate
  • Methyl 4-acetyl-5-oxohexanoate
  • Methyl 4-oxobutanoate

Comparison: Methyl 5-methyl-4-oxohexanoate is unique due to the presence of a methyl group at the 5-position, which influences its reactivity and physical properties. Compared to methyl 5-oxohexanoate, the additional methyl group in this compound can lead to differences in steric hindrance and electronic effects, affecting its behavior in chemical reactions.

Properties

IUPAC Name

methyl 5-methyl-4-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)7(9)4-5-8(10)11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQESBEBOAFJVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34553-37-2
Record name methyl 5-methyl-4-oxohexanoate
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